molecular formula C7H10N6 B13338749 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13338749
M. Wt: 178.20 g/mol
InChI Key: YCYMQVRQNPYGMR-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine (CAS 1871051-63-6) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H10N6 and a molecular weight of 178.19 g/mol, it serves as a valuable scaffold for constructing more complex molecules . This compound features a unique structure that incorporates both pyrazole and 1,2,3-triazole rings, two classes of nitrogen-containing heterocycles known for their widespread pharmacological activities . Researchers are particularly interested in such fused heterocyclic systems due to their potential applications. Pyrazole derivatives are reported in scientific literature to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . Similarly, 1,2,3-triazole derivatives have demonstrated potent anti-HIV, antimicrobial, antiviral, and antiproliferative effects, and are also used in the development of agrochemicals such as insecticides, fungicides, and plant growth regulators . The integration of these two pharmacophores into a single molecule makes 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine a promising building block for probing novel biological reactivity and for the synthesis of targeted compound libraries in hit-to-lead optimization campaigns . It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-methyl-5-(1-methyltriazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-4-6(9-11-12)5-3-7(8)13(2)10-5/h3-4H,8H2,1-2H3

InChI Key

YCYMQVRQNPYGMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the triazole ring via “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which is an efficient and sustainable method. This approach allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data Reference
1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine 1506374-61-3 C₆H₈N₆ 164.17 Pyrazole (1-Me), Triazole (1-Me) -
1-Methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine - C₅H₆N₆ 150.14 Pyrazole (1-Me), Triazole (unsubstituted) -
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine - C₁₀H₁₃N₅ 203.24 Pyrazole (1-Me, 3-pyridinyl), N-ethyl ESIMS m/z 203 ([M+H])
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1131-18-6 C₁₀H₁₁N₃ 173.22 Pyrazole (1-Ph, 3-Me) Commercial availability
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1341439-91-5 C₉H₁₀ClN₃S 227.72 Pyrazole (5-Me), Thiophene (3-Cl) Structural complexity with sulfur
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 1171587-56-6 C₁₃H₁₁N₅S 265.33 Pyrazole (3-Me), Thiazole (4-Ph) Heterocyclic diversity

Key Observations :

  • Substituent Impact : The target compound’s 1-methyltriazole substituent distinguishes it from analogs like the pyridinyl- or phenyl-substituted derivatives . The triazole’s nitrogen atoms may improve solubility compared to phenyl or thiophene groups .
  • Heterocyclic Diversity : Thiazole- or thiophene-containing analogs introduce sulfur atoms, which can alter electronic properties and binding interactions .

Biological Activity

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth review of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can be represented as follows:

Molecular Formula

C6H9N5C_6H_9N_5

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
A54926.00Inhibition of cell proliferation
NCI-H46042.30Disruption of microtubule assembly

Case Study: MCF7 Cell Line

In a study by Bouabdallah et al., the compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 3.79 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of phosphatidylinositol-3-kinase (PI3K), which plays a vital role in cell signaling related to growth and metabolism .

Safety and Toxicity

While exploring its biological activity, it is essential to consider the safety profile of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine. According to hazard classifications:

  • Acute Toxicity : Harmful if swallowed (H302)
  • Skin Irritation : Causes skin irritation (H315)
  • Eye Irritation : Causes serious eye irritation (H319)

These classifications underscore the need for caution when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A common approach is coupling hydrazine derivatives with carbonyl precursors to form the pyrazole core, followed by triazole ring functionalization via click chemistry or nucleophilic substitution. Key factors affecting yield include:

  • Temperature control : Excessive heat may degrade sensitive intermediates .
  • Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) optimizes triazole formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : Look for distinct pyrazole C-5 proton signals near δ 6.2–6.5 ppm and triazole proton signals at δ 7.8–8.2 ppm .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole-triazole cleavage .
  • IR spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : The compound is moderately lipophilic due to methyl and triazole groups; use DMSO or methanol for dissolution. Additives like Tween-80 improve aqueous solubility for biological assays .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC, as hydrolysis of the triazole moiety may occur under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Methodological Answer :

  • Systematic substitution : Modify methyl groups on the pyrazole/triazole rings to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Replace the triazole with oxadiazole or tetrazole to evaluate potency changes in enzymatic assays .
  • Pharmacophore mapping : Use X-ray crystallography or docking to identify critical hydrogen-bonding interactions with biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variability .
  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to distinguish false positives .
  • Probe correction : Use fluorescent probes (e.g., ANS) to rule out nonspecific aggregation artifacts .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets, prioritizing residues like Lys45/Glu55 for mutagenesis validation .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess triazole ring flexibility and ligand-protein stability .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to guide lead optimization .

Q. How to optimize catalytic systems for cross-coupling in its synthesis?

  • Methodological Answer :

  • Ligand screening : Test bidentate ligands (e.g., BINAP) with Pd catalysts to enhance CuAAC efficiency .
  • Microwave assistance : Reduce reaction time from 24h to 2h while maintaining >90% yield .
  • Flow chemistry : Scale-up using microreactors to improve heat/mass transfer and minimize byproducts .

Q. What are the challenges in synthesizing analogs with varied substituents?

  • Methodological Answer :

  • Steric hindrance : Bulky substituents (e.g., isopropyl) on the triazole may require protecting groups (e.g., Boc) during coupling .
  • Regioselectivity : Use directing groups (e.g., nitro) to control triazole substitution patterns .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to separate diastereomers or regioisomers .

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